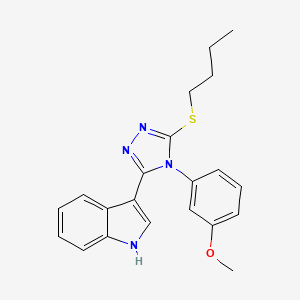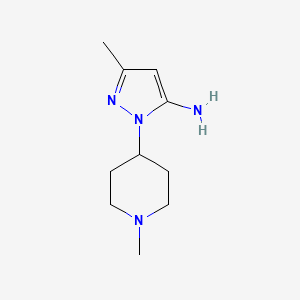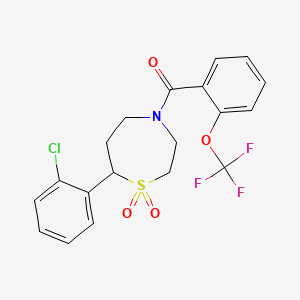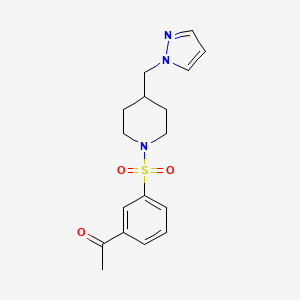![molecular formula C18H19N5O5S2 B2943134 methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034298-09-2](/img/structure/B2943134.png)
methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a unique chemical entity characterized by its intricate structure that includes a thieno[3,2-d][1,2,3]triazine core, a piperidinyl group, and a sulfonyl phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves a multi-step process:
Formation of the Thieno[3,2-d][1,2,3]triazine Core: : This is achieved through the cyclization of an appropriate precursor under specific conditions, often using a combination of heat and catalysts.
Introduction of the Piperidinyl Group: : This step requires nucleophilic substitution reactions, where a piperidinyl group is introduced onto the triazine core.
Attachment of the Sulfonyl Phenyl Group: : This is facilitated via sulfonation reactions, followed by coupling with the phenyl carbamate.
Industrial Production Methods
The industrial production of this compound may employ continuous flow reactors to optimize the reaction conditions and improve yield. Solvent selection, temperature control, and catalyst optimization are critical to scale-up processes, ensuring consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo several types of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form sulfonic acids.
Reduction: : Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can modify the piperidinyl group or the sulfonyl phenyl moiety.
Common Reagents and Conditions
Oxidation: : Use of agents like potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogenation catalysts like palladium on carbon.
Substitution: : Typical conditions involve bases like sodium hydride or potassium carbonate in aprotic solvents.
Major Products Formed
Oxidation yields sulfonic acids.
Reduction leads to alcohol derivatives.
Substitution results in various modified derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as a building block for designing complex molecules, particularly in materials science and synthetic chemistry.
Biology
In biological studies, it serves as a probe to understand enzyme interactions due to its unique structural features.
Medicine
Industry
It finds uses in manufacturing advanced polymers and materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The piperidinyl and sulfonyl groups enable binding to active sites, influencing the biological pathways involved. Detailed mechanistic studies reveal that it modulates enzymatic activities, impacting various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (4-(piperidin-1-ylsulfonyl)phenyl)carbamate
Ethyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
Propyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
Uniqueness
What sets methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate apart is its combination of a thieno[3,2-d][1,2,3]triazine core with a sulfonyl phenyl group, offering a unique interaction profile with biological targets and enhancing its utility in various scientific applications.
Conclusion
This compound is a compound with intriguing properties and versatile applications, from synthetic chemistry to industrial uses. Its unique structure allows it to participate in various chemical reactions and interact with specific molecular targets, making it a valuable subject for scientific research and potential therapeutic developments.
Propiedades
IUPAC Name |
methyl N-[4-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S2/c1-28-18(25)19-12-2-4-14(5-3-12)30(26,27)22-9-6-13(7-10-22)23-17(24)16-15(20-21-23)8-11-29-16/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAXLFNPPGJNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2943053.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2943054.png)
![2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2943055.png)


![(2Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2943060.png)



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2943071.png)
![4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2943072.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B2943074.png)
